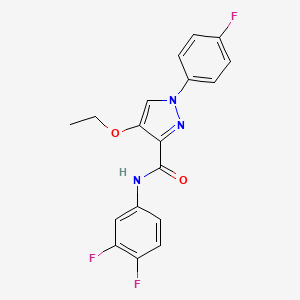

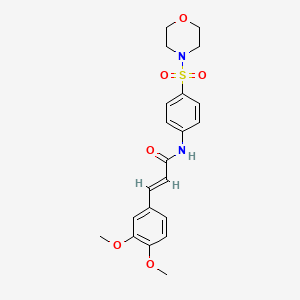

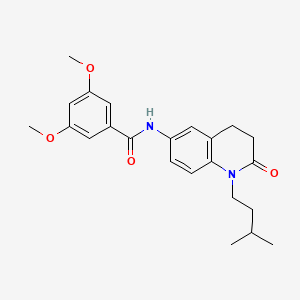

N1-((1-(3-氰基吡嗪-2-基)哌啶-4-基)甲基)-N2-(4-(三氟甲氧基)苯基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic molecule that appears to be designed for potential pharmacological activity, given the presence of structural features such as a piperidine ring and a trifluoromethoxy phenyl group, which are commonly found in drug molecules. The cyanopyrazinyl and oxalamide moieties suggest that this compound could be involved in interactions with biological targets, possibly acting as an inhibitor or modulator of specific enzymes or receptors.

Synthesis Analysis

While the specific synthesis of N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the preparation of N-heteroarylpiperidine ether-based human NK1 antagonists, which share some structural similarities with the compound , involves multi-step synthetic routes that may include the formation of piperidine rings, introduction of heteroaryl groups, and subsequent modifications to add functional groups like trifluoromethyl ethers . The synthesis of related piperidine compounds has been achieved by condensation reactions and has been characterized by spectroscopic methods such as NMR .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques like X-ray crystallography and NMR spectroscopy. For example, the crystal structure of a fentanyl analogue was determined, revealing supramolecular motifs and protonation sites on the piperidine ring . These techniques could similarly be applied to analyze the molecular structure of N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, providing insights into its three-dimensional conformation and potential interaction sites for biological targets.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by its functional groups. The cyano group on the pyrazine ring could undergo nucleophilic addition reactions, while the oxalamide moiety might participate in the formation of hydrogen bonds or act as a hydrogen bond acceptor. The trifluoromethoxy group could affect the electronic properties of the phenyl ring, potentially influencing its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide would be expected to include moderate solubility in organic solvents due to the presence of both polar and nonpolar regions within the molecule. The compound's melting point, boiling point, and stability could be influenced by the presence of the trifluoromethoxy group, which is known to confer stability and volatility to molecules . The compound's pharmacokinetic properties, such as oral bioavailability and metabolic stability, would be of particular interest if it were being developed as a drug candidate .

科学研究应用

PET成像和神经炎症

结构相关化合物的一个显著应用是在正电子发射断层扫描 (PET) 成像中,靶向大脑中的特定受体以研究神经炎症,这是许多神经精神疾病的常见特征。例如,[11C]CPPC 是一种针对巨噬细胞集落刺激因子 1 受体 (CSF1R) 的 PET 放射性示踪剂,用于成像活化的微胶质细胞和导致体内神经炎症的疾病相关微胶质细胞。这种方法有助于了解中枢神经系统恶性肿瘤中的免疫环境,并监测免疫疗法对周围恶性肿瘤的神经炎症效应。此类 PET 药物对于开发针对神经炎症的新疗法非常有价值,可在患者中提供非侵入性、可重复的读数,并能够测量药物靶标参与度 (Horti 等人,2019)。

结核抑制作用

已研究了与 N1-((1-(3-氰基吡嗪-2-基)哌啶-4-基)甲基)-N2-(4-(三氟甲氧基)苯基)草酰胺 结构相关的化合物及其结核抑制作用。例如,苯基哌嗪乙酸酰肼环化产物已显示出对结核的分体外活性,最低抑菌浓度在特定范围内,表明作为抗结核治疗药物的潜力 (Foks 等人,2004)。

大麻素受体拮抗剂

已探索了结构相关的化合物作为大麻素受体的拮抗剂,这对于研究大麻素对身体的影响并有可能治疗受这些受体影响的疾病具有重要意义。此类研究涉及对芳基吡唑化合物的构效关系进行详细分析,提供了这些化合物在大麻素受体上的结合亲和力的见解 (Chen 等人,2006)。

甘氨酸转运蛋白 1 抑制剂

已发现具有类似结构的化合物是甘氨酸转运蛋白 1 (GlyT1) 的有效抑制剂,GlyT1 是调节大脑中甘氨酸水平和可能治疗各种神经系统疾病的目标。这些化合物表现出有效的抑制活性和良好的药代动力学特征,使其成为作为治疗剂进一步研究的候选物 (Yamamoto 等人,2016)。

属性

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N6O3/c21-20(22,23)32-15-3-1-14(2-4-15)28-19(31)18(30)27-12-13-5-9-29(10-6-13)17-16(11-24)25-7-8-26-17/h1-4,7-8,13H,5-6,9-10,12H2,(H,27,30)(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESPQXXQAKDIIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2530384.png)

![5-Methyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2530387.png)

![3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2530393.png)

![6,6-Dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine](/img/structure/B2530396.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2530398.png)